molecular formula C14H21N B14344631 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline CAS No. 105491-00-7

1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B14344631
CAS No.: 105491-00-7
M. Wt: 203.32 g/mol
InChI Key: PCBIEFZEMYEENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes multiple methyl groups attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4,7-trimethyl-1,2,3,4-tetrahydroquinoline with methylating agents can yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids or bases.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield tetrahydroquinoline derivatives.

    Substitution: The methyl groups in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

  • 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
  • 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-methyl

Comparison: 1,2,2,4,7-Pentamethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific arrangement of methyl groups and the tetrahydroquinoline core. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

105491-00-7

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

1,2,2,4,7-pentamethyl-3,4-dihydroquinoline

InChI

InChI=1S/C14H21N/c1-10-6-7-12-11(2)9-14(3,4)15(5)13(12)8-10/h6-8,11H,9H2,1-5H3

InChI Key

PCBIEFZEMYEENK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=CC(=C2)C)C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.